Nile red

Catalog No.
S007442
CAS No.
7385-67-3
M.F
C20H18N2O2
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nile red

CAS Number

7385-67-3

Product Name

Nile red

IUPAC Name

9-(diethylamino)benzo[a]phenoxazin-5-one

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3

InChI Key

VOFUROIFQGPCGE-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Synonyms

9-diethylamino-5H-benzo(a)phenoxazine-5-one, nile red

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Description

The exact mass of the compound Nile red is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluorescence-Based Lipid Detection

One of the most valuable aspects of Nile Red is its fluorescence. This lipophilic dye exhibits very weak fluorescence in water (polar environment) but becomes highly fluorescent when it partitions into lipid droplets (nonpolar environment) within cells [2]. This property allows researchers to easily identify and localize lipid droplets using fluorescence microscopy and flow cytometry [2]. The fluorescence emission spectrum of Nile Red even shifts depending on the polarity of its surrounding environment, providing further insights into the characteristics of the lipid droplets [5].

Here's a link to a research paper that explores the use of Nile Red for detecting lipid droplets in mammalian oocytes: The use of a fluorescent dye, Nile Red, to evaluate the lipid content of single mammalian oocytes - PubMed:

Nile red, also known as Nile blue oxazone, is a lipophilic fluorescent dye primarily used for staining intracellular lipid droplets. Its fluorescence properties are highly dependent on the polarity of the solvent; it exhibits minimal fluorescence in polar solvents but becomes intensely fluorescent in lipid-rich environments. The dye emits varying colors depending on the type of lipid: deep red for polar membrane lipids and yellow-gold for neutral lipids stored intracellularly. Nile red is characterized by its solvatochromic behavior, with excitation and emission wavelengths shifting based on solvent polarity .

Nile red's lipophilicity allows it to partition into lipid-rich regions within cells or tissues. In these environments, the dye interacts with the hydrophobic tails of fatty acid chains within lipids, leading to its fluorescence []. The specific mechanism of this interaction is not fully understood but likely involves weak van der Waals forces and hydrophobic interactions [].

While Nile red is generally considered non-toxic, it's recommended to handle it with care in a well-ventilated laboratory environment, following standard laboratory safety protocols [].

The synthesis of Nile red typically involves the acid hydrolysis of Nile blue using sulfuric acid, which replaces an iminium group with a carbonyl group. This transformation can be represented as follows:

  • Acid Hydrolysis:
    Nile Blue+H2SO4Nile Red+by products\text{Nile Blue}+\text{H}_2\text{SO}_4\rightarrow \text{Nile Red}+\text{by products}

Alternatively, Nile red can be synthesized via an acid-catalyzed condensation reaction of 5-(dialkylamino)-2-nitrosophenols with 2-naphthol. The yields from this method are moderate due to the lack of co-oxidants .

Nile red serves as a valuable tool in cell biology for visualizing lipid droplets within cells. It can be utilized as a membrane dye and is effective when viewed under an epifluorescence microscope, often sharing excitation and emission wavelengths with red fluorescent proteins. Additionally, Nile red has been employed in detecting microplastics in bottled water and has potential applications in fabricating membranes for sensors that monitor environmental changes such as taste, gas, and pH levels .

Acid Hydrolysis Method

  • Reagents: Nile blue, sulfuric acid.
  • Process: Boil Nile blue in sulfuric acid to achieve hydrolysis and form Nile red.

Acid-Catalyzed Condensation

  • Reagents: 5-(dialkylamino)-2-nitrosophenols, 2-naphthol.
  • Process: Conduct acid-catalyzed condensation to yield Nile red.

Both methods require careful handling of reagents to obtain high purity and yield .

Nile red has been studied for its interactions with various biological molecules:

  • It can form complexes with DNA through click chemistry, allowing for modifications that enhance its utility in molecular biology applications .
  • Its solvatochromic properties make it useful for studying lipid environments in cellular membranes.

Several compounds exhibit similar properties to Nile red but differ in their chemical structure and applications:

Compound NameStructure TypeUnique Properties
Nile BlueFluorescent dyePrimarily used for staining nucleic acids
BodipyBoron-dipyrrometheneHigh photostability and tunable fluorescence
Oil Red OLipid stainPrimarily used for staining neutral lipids
Sudan BlackLipid stainUsed for visualizing lipids in histological sections

Nile red's unique solvatochromic behavior and its ability to differentiate between various lipid types make it particularly valuable compared to these similar compounds .

Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) stands as one of the most significant fluorescent dyes utilized in contemporary bioimaging and analytical chemistry applications. This remarkable compound exhibits extraordinary solvatochromic properties that make it uniquely sensitive to environmental polarity, rendering it an invaluable molecular probe for investigating diverse microenvironments within biological systems [1] [2] [3]. The compound's photophysical behavior has been the subject of extensive scientific investigation and debate spanning several decades, with researchers working to elucidate the fundamental mechanisms underlying its environmental sensitivity and fluorescence characteristics.

The significance of understanding Nile Red's spectroscopic properties extends far beyond academic curiosity, as this compound serves as a cornerstone tool in numerous practical applications ranging from lipid detection in cellular biology to environmental monitoring of microplastics [3]. Its unique ability to respond dramatically to changes in local polarity through shifts in both absorption and emission spectra has made it indispensable for probing membrane dynamics, lipid metabolism, and intracellular organization [4] [5] [6].

Spectroscopic Properties and Photophysical Behavior

Fluorescence Excitation-Emission Profiles

The fluorescence excitation-emission characteristics of Nile Red demonstrate remarkable variability depending on the local environment, making it an exceptional probe for detecting and quantifying environmental heterogeneity. In phospholipid membrane environments, Nile Red exhibits an excitation maximum at 553nm and an emission maximum at 637nm, producing a substantial Stokes shift of 84nm [7]. This large Stokes shift indicates significant structural reorganization in the excited state, reflecting the compound's ability to undergo intramolecular charge transfer upon photoexcitation.

When examining the standard free dye in solution, Nile Red displays an excitation peak at 559nm and emission maximum at 635nm [8]. These values represent baseline characteristics that serve as reference points for understanding environmental effects on the compound's photophysical properties. The consistency between membrane-bound and free dye emission maxima suggests that the fundamental electronic transitions remain similar across different environments, while the excitation profiles show slight variations reflecting ground-state interactions with the surrounding medium.

For specialized applications such as lipid droplet detection, researchers have optimized excitation-emission setups using 480nm excitation and monitoring emission in the 570-580nm range [9] [10]. This configuration takes advantage of Nile Red's ability to partition preferentially into neutral lipid environments, where it exhibits enhanced fluorescence quantum yield and blue-shifted emission compared to more polar environments. The quantum yield varies significantly across different environments, ranging from very high values in nonpolar solvents like hexane (approximately 0.7) to dramatically reduced values in polar environments [11] [12].

The excitation-emission profiles also demonstrate sensitivity to the specific chemical composition of the surrounding environment. In dioxane, Nile Red shows an excitation maximum at 519nm with emission at 590nm, producing a Stokes shift of 71nm and maintaining a high quantum yield of 0.7 [13]. These parameters reflect the moderate polarity of dioxane and its ability to support efficient fluorescence without the severe quenching effects observed in highly polar solvents.

Detailed spectroscopic measurements reveal that the excitation-emission characteristics are not merely dependent on overall polarity but also on specific molecular interactions. In membrane environments, the heterogeneous nature of lipid bilayers creates microdomains with varying polarity, leading to complex emission profiles that can be deconvoluted to reveal information about membrane organization and dynamics [4] [5]. The ability to resolve these subtle differences makes Nile Red particularly valuable for advanced biophysical applications.

Solvatochromic Behavior and Environmental Polarity Sensing

The solvatochromic properties of Nile Red represent one of its most distinctive and scientifically valuable characteristics, enabling precise quantitative assessment of environmental polarity across a wide range of conditions. The compound exhibits dramatic spectral shifts spanning approximately 100nm in emission wavelength when transitioning from nonpolar to polar environments [2] [3]. This extraordinary sensitivity arises from the large change in dipole moment upon photoexcitation, which varies from 9.4 Debye in the ground state to 11.1 Debye in the excited state in nonpolar solvents like n-hexane [1].

In highly polar environments such as water, Nile Red becomes essentially non-fluorescent, exhibiting extreme fluorescence quenching that renders it nearly undetectable [10] [3]. This dramatic response reflects the compound's poor solubility in aqueous media and the unfavorable energetics of the excited state in high-polarity environments. The fluorescence intensity can be 50-fold greater in nonpolar hexane compared to highly polar solvents, demonstrating the extreme sensitivity of the emission process to environmental polarity [2].

The relationship between solvent polarity and spectroscopic properties follows predictable trends that have been extensively characterized. As environmental polarity increases, the absorption maximum undergoes a bathochromic (red) shift, moving from approximately 515nm in n-hexane to 580nm in methanol [9] [10]. Correspondingly, the emission maximum shifts even more dramatically, from 530nm in nonpolar environments to 640nm in polar solvents, creating increasingly large Stokes shifts that reflect enhanced charge transfer character in the excited state.

Quantitative analysis of solvatochromic behavior has revealed that the spectral shifts correlate strongly with established solvent polarity parameters. The correlation between emission wavelength and solvent dielectric constant demonstrates the fundamental relationship between electrostatic interactions and excited-state stabilization [14] [15]. This relationship enables researchers to use Nile Red fluorescence as a quantitative probe for local polarity, with emission wavelength serving as a direct measure of environmental characteristics.

The environmental sensitivity extends beyond simple polarity effects to include specific molecular interactions such as hydrogen bonding. In alcoholic solvents, Nile Red exhibits enhanced red-shifting compared to aprotic solvents of similar dielectric constant, indicating that hydrogen bond donor ability plays a crucial role in excited-state stabilization [16] [17]. These specific interactions provide additional selectivity and information content, enabling discrimination between different types of polar environments.

Recent investigations have demonstrated that Nile Red can detect subtle polarity variations within complex biological systems. In myelin sheaths, spectral shifts report on the local chemical environment determined by the balance between lipid composition and water content [4] [5]. The ability to distinguish between different membrane domains and detect changes in membrane composition makes Nile Red an invaluable tool for studying membrane biophysics and pathological changes in membrane structure.

The practical applications of solvatochromic sensing extend to numerous analytical scenarios. In pluronic hydrogels, Nile Red fluorescence enables monitoring of sol-gel transitions by detecting changes in local micropolarity as polymer chains reorganize [18]. The emission wavelength shifts from values corresponding to 20% dioxane-water mixtures in the sol phase to nearly 90% dioxane-water equivalent in the gel phase, demonstrating the compound's ability to report on polymer microenvironment changes.

Controversies in Photophysical Mechanisms

The photophysical mechanisms underlying Nile Red's remarkable environmental sensitivity have been the subject of intense scientific debate spanning several decades. This controversy has centered primarily on two fundamental questions: whether fluorescence originates from one or two excited states and whether the emissive state involves twisted or planar molecular geometry. These debates have significant implications for understanding how the compound achieves its extraordinary solvatochromic properties and for designing related molecular probes.

Planar vs. Twisted Intramolecular Charge Transfer States

The distinction between planar intramolecular charge transfer (PICT) and twisted intramolecular charge transfer (TICT) states represents a fundamental mechanistic controversy that has persisted in the literature for decades. Early theoretical and experimental studies proposed that Nile Red's solvatochromism originated from excited-state twisting of the terminal diethylamino group, creating a TICT state with enhanced charge separation between the electron-donating amino group and the electron-accepting carbonyl region [19] [20] [16].

The TICT mechanism was initially attractive because it provided a clear structural rationale for the large dipole moment changes observed upon photoexcitation. According to this model, photoexcitation would initially populate a locally excited state with planar geometry, followed by rotation around the carbon-nitrogen bond connecting the diethylamino group to the aromatic system. This twisting motion would increase charge separation and create a highly polar excited state responsible for the observed solvatochromism [21] [22].

However, recent comprehensive experimental and theoretical investigations have definitively resolved this controversy in favor of the PICT mechanism [1] [23]. Time-dependent density functional theory calculations using advanced exchange-correlation functionals reveal that the first excited state minimum corresponds to a planar geometry with no evidence for low-lying TICT states. Linear interpolation in internal coordinates connecting the Franck-Condon region to the excited-state minimum shows a monotonic energy decrease with no barrier for twisting motions [1].

The definitive evidence against TICT mechanisms comes from multiple experimental approaches. Fluorescence anisotropy measurements in viscous solvents yield initial values of +0.353, close to the theoretical maximum of +0.4 for parallel transition dipole moments [1]. This result indicates that absorption and emission occur from the same electronic state with similar geometry, inconsistent with large-scale structural rearrangement during the excited-state lifetime.

Ultrafast pump-probe spectroscopic investigations provide additional evidence against TICT mechanisms. Time-resolved absorption measurements reveal no signatures of additional excited states that would be expected if TICT formation occurred on ultrafast timescales [1]. The excited-state absorption features exhibit spectral shifts consistent with solvent reorganization around a single electronic state rather than interconversion between multiple excited states.

The resolution of this controversy has important implications for understanding Nile Red's mechanism of environmental sensing. The PICT mechanism indicates that solvatochromic sensitivity arises from the large permanent dipole moment of a planar excited state rather than from conformational changes. This understanding provides a more accurate foundation for designing related molecular probes and predicting their behavior in different environments [1] [23].

Single vs. Dual Excited-State Emission Debates

The question of whether Nile Red exhibits single or dual excited-state emission has represented another major controversy in understanding its photophysical behavior. Several influential studies proposed that the compound's emission originates from two distinct electronic states: a locally excited state dominant in nonpolar environments and an intramolecular charge transfer state prevalent in polar solvents [16] [24] [25].

The dual emission hypothesis was primarily based on observations of wavelength-dependent fluorescence lifetimes and complex decay kinetics in certain solvents. In viscous alcoholic solutions, time-correlated single photon counting measurements revealed biexponential decay profiles with lifetimes of approximately 1ns and 3-4ns [24] [25]. The shorter lifetime component was attributed to a locally excited state, while the longer component was assigned to an intramolecular charge transfer state.

Proponents of dual emission mechanisms pointed to the apparent rise component in fluorescence kinetics at longer wavelengths as evidence for population transfer from an initially excited locally excited state to a charge transfer state [16] [25]. This interpretation suggested that photoexcitation initially populates a less polar state that subsequently converts to a more polar emissive state through conformational or electronic rearrangement.

However, comprehensive wavelength-resolved time-correlated single photon counting experiments have definitively resolved this controversy in favor of single excited-state emission [1]. Advanced measurements reveal that the apparent biexponential kinetics arise from dynamic Stokes shifting rather than interconversion between distinct electronic states. The fluorescence maximum red-shifts from approximately 618nm to 630nm over the first 750 picoseconds following excitation, with subsequent monoexponential decay characterized by a 3.90ns lifetime [1].

The key insight resolving this controversy comes from recognition that wavelength-dependent kinetics can arise from spectral evolution of a single excited state rather than from multiple emissive states. As the excited state undergoes solvent reorganization, the emission spectrum shifts to longer wavelengths, creating the appearance of biexponential kinetics when monitored at fixed wavelengths. At shorter emission wavelengths, the kinetics appear to decay rapidly as intensity shifts to longer wavelengths, while at longer wavelengths, a rise component appears as intensity accumulates from the spectral shift [1].

Time-resolved infrared spectroscopy provides additional definitive evidence for single excited-state emission. Ground-state bleach recovery exhibits the same biexponential kinetics as excited-state features, confirming that molecules return directly to the ground state rather than converting between multiple excited states [1]. The absence of new spectral features during the 10-nanosecond observation window rules out intersystem crossing or other photoproduct-generating pathways.

The resolution of the single versus dual emission controversy has clarified the mechanistic basis for Nile Red's environmental sensitivity. The compound achieves its remarkable solvatochromic properties through solvent-dependent stabilization of a single planar intramolecular charge transfer state rather than through switching between different electronic states. This understanding provides a more accurate framework for interpreting Nile Red fluorescence data and for developing applications based on its environmental sensing capabilities [1] [26].

Physical Description

Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

318.136827821 g/mol

Monoisotopic Mass

318.136827821 g/mol

Heavy Atom Count

24

UNII

P476F1L81G

MeSH Pharmacological Classification

Fluorescent Dyes

Other CAS

7385-67-3

Wikipedia

Nile_red

General Manufacturing Information

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-: ACTIVE

Dates

Modify: 2023-09-12
1. Greenspan P, et al. Nile red: a selective fluorescent stain for intracellular lipid droplets. J Cell Biol. 1985 Mar;100(3):965-73.
2. Gibrán S Alemán-Nava, et al. How to use Nile Red, a selective fluorescent stain for microalgal neutral lipids. J Microbiol Methods. 2016 Sep;128:74-79.
3. Wilber Escorcia, et al. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining. J Vis Exp. 2018 Mar 5;(133):57352.
4. Elizabeth C Pino, et al. Biochemical and high throughput microscopic assessment of fat mass in Caenorhabditis elegans. J Vis Exp. 2013 Mar 30;(73):50180.

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